molecular formula C10H10O2 B8116977 2H-Spiro[benzofuran-3,1'-cyclopropan]-4-ol

2H-Spiro[benzofuran-3,1'-cyclopropan]-4-ol

Cat. No.: B8116977
M. Wt: 162.18 g/mol
InChI Key: JGQGPIIENVIKOT-UHFFFAOYSA-N
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Description

2H-Spiro[benzofuran-3,1’-cyclopropan]-4-ol: is a spirocyclic compound characterized by a unique structure where a benzofuran ring is fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Spiro[benzofuran-3,1’-cyclopropan]-4-ol typically involves a multi-step process. One common method is the catalytic asymmetric one-pot [3+2] cyclization/semipinacol rearrangement sequence. This method efficiently constructs the spirocyclic structure using a catalysis system of copper (II) and bisoxazoline (Cu(II)/BOX) to achieve high yields and excellent enantioselectivities .

Industrial Production Methods

Industrial production of spirocyclic compounds like 2H-Spiro[benzofuran-3,1’-cyclopropan]-4-ol often involves optimizing the synthetic routes for scalability. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Specific details on industrial production methods for this compound are limited, but general principles of green chemistry and process optimization apply.

Chemical Reactions Analysis

Types of Reactions

2H-Spiro[benzofuran-3,1’-cyclopropan]-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of more saturated derivatives.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated spirocyclic compounds.

Scientific Research Applications

2H-Spiro[benzofuran-3,1’-cyclopropan]-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Spiro[benzofuran-3,1’-cyclopropan]-4-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Spiro[benzofuran-3,1’-cyclopropan]-4-ol is unique due to its specific fusion of a benzofuran ring with a cyclopropane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

spiro[2H-1-benzofuran-3,1'-cyclopropane]-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-7-2-1-3-8-9(7)10(4-5-10)6-12-8/h1-3,11H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQGPIIENVIKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COC3=CC=CC(=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-{[(methyloxy)methyl]oxy}spiro[1-benzofuran-3,1′-cyclopropane] (Intermediate 84, 118 mg) in methanol (5 ml), HCl 2N in water (0.286 mL, 0.572 mmol) was added and the reaction mixture was stirred overnight at 50° C. Combined solvents were removed under reduced pressure and the residue was re-dissolved in toluen (10 ml) and the solvent was removed. The residue was purified by flash chromatography (Biotage system) on silica gel using a 10 g SNAP column and cyclohexane to cyclohexane/ethyl acetate 7:3 as eluents affording the title compound as a white solid (70 mg).
Name
4-{[(methyloxy)methyl]oxy}spiro[1-benzofuran-3,1′-cyclopropane]
Quantity
118 mg
Type
reactant
Reaction Step One
Name
Intermediate 84
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.286 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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